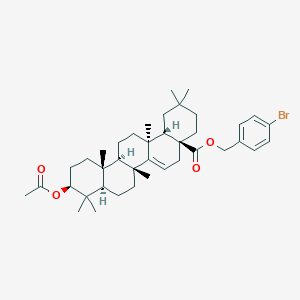
4-Bromobenzyl 3-acetylmaprounate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromobenzyl 3-acetylmaprounate (4-Br-Bn-AMPA) is a chemical compound that belongs to the class of AMPA receptor agonists. It is a synthetic compound that has been extensively studied for its potential use in the field of neuroscience.
Mécanisme D'action
The mechanism of action of 4-Bromobenzyl 3-acetylmaprounate involves the activation of AMPA receptors in the brain. This leads to an increase in the influx of calcium ions into the neuron, which triggers a series of biochemical reactions that ultimately result in enhanced synaptic transmission.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-Bromobenzyl 3-acetylmaprounate include enhanced synaptic transmission, increased neuronal activity, and improved learning and memory. It has also been shown to have neuroprotective effects and can prevent neuronal damage caused by various neurotoxins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Bromobenzyl 3-acetylmaprounate in lab experiments is its specificity for AMPA receptors. This makes it a valuable tool for studying the function of these receptors in the brain. However, one of the limitations of using 4-Bromobenzyl 3-acetylmaprounate is its potential toxicity at high concentrations. Careful dosing is required to avoid any adverse effects.
Orientations Futures
There are several future directions for the use of 4-Bromobenzyl 3-acetylmaprounate in scientific research. One direction is to explore its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on other neurotransmitter systems in the brain, such as the GABAergic and dopaminergic systems. Additionally, the development of more selective AMPA receptor agonists could lead to the discovery of new drugs for the treatment of various neurological disorders.
Conclusion:
In conclusion, 4-Bromobenzyl 3-acetylmaprounate is a valuable tool for studying the function of AMPA receptors in the brain. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The continued study of 4-Bromobenzyl 3-acetylmaprounate and its potential therapeutic applications could lead to significant advancements in the field of neuroscience.
Méthodes De Synthèse
The synthesis of 4-Bromobenzyl 3-acetylmaprounate involves the reaction of 4-bromobenzyl alcohol with 3-acetylmaprounate in the presence of a catalyst. The reaction is carried out under controlled conditions to obtain a high yield of the desired product. The purity of the product is confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
Applications De Recherche Scientifique
4-Bromobenzyl 3-acetylmaprounate has been widely used in scientific research to study the function of AMPA receptors in the brain. It has been shown to enhance synaptic transmission and increase the activity of neurons in the hippocampus. This makes it a valuable tool for studying the mechanisms underlying learning and memory.
Propriétés
Numéro CAS |
123887-66-1 |
|---|---|
Nom du produit |
4-Bromobenzyl 3-acetylmaprounate |
Formule moléculaire |
C39H55BrO4 |
Poids moléculaire |
667.8 g/mol |
Nom IUPAC |
(4-bromophenyl)methyl (4aS,6aR,6bR,8aR,10S,12aR,14aS,14bS)-10-acetyloxy-2,2,6b,9,9,12a,14a-heptamethyl-1,3,4,5,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C39H55BrO4/c1-25(41)44-32-16-19-36(6)28(35(32,4)5)13-17-37(7)29(36)14-18-38(8)30(37)15-20-39(22-21-34(2,3)23-31(38)39)33(42)43-24-26-9-11-27(40)12-10-26/h9-12,15,28-29,31-32H,13-14,16-24H2,1-8H3/t28-,29+,31-,32-,36-,37+,38+,39+/m0/s1 |
Clé InChI |
YXYOERKDOLFSLL-FQMFXQSHSA-N |
SMILES isomérique |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@@H]5CC(CC[C@@]5(CC=C4[C@@]3(CC[C@H]2C1(C)C)C)C(=O)OCC6=CC=C(C=C6)Br)(C)C)C)C |
SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CCC4(C3=CCC5(C4CC(CC5)(C)C)C(=O)OCC6=CC=C(C=C6)Br)C)C)C |
SMILES canonique |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CCC4(C3=CCC5(C4CC(CC5)(C)C)C(=O)OCC6=CC=C(C=C6)Br)C)C)C |
Synonymes |
4-bromobenzyl 3-acetylmaprounate p-BBAM |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



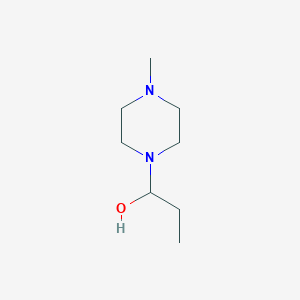
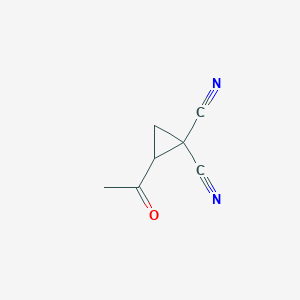
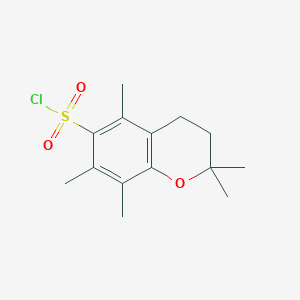
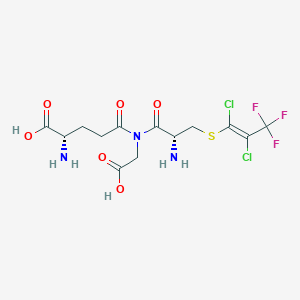
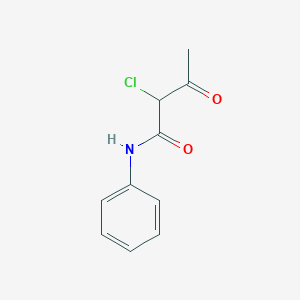
![[(3Ar,4R,5R,6aS)-4-[(3R)-3-hydroxy-5-phenylpentyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B56409.png)
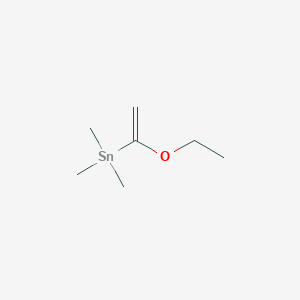
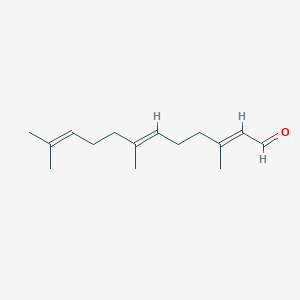
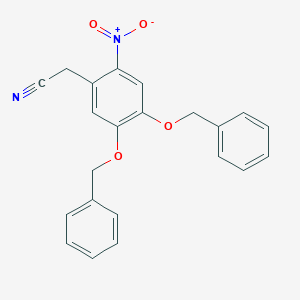
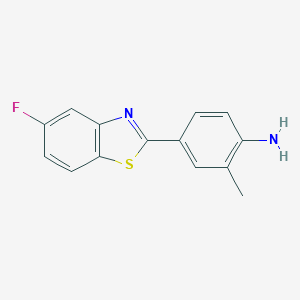
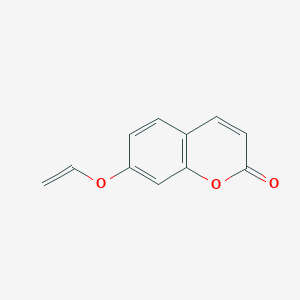
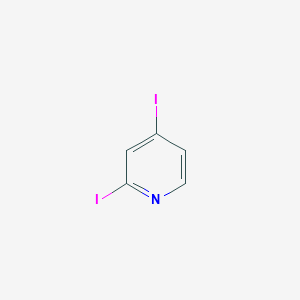
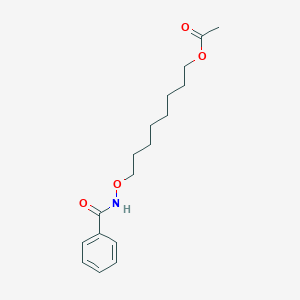
![3-(Ethoxymethyl)-7-methyl-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone](/img/structure/B56429.png)